Lipophilicity (LogP) Differentiation Among Cycloalkane Ring-Size Homologs
The target compound exhibits a predicted LogP of 1.64, positioning it between the cyclopropyl analog (LogP 0.90) and the cyclopentyl analog (LogP 2.03). This intermediate lipophilicity is critical for balancing passive membrane permeability with aqueous solubility in CNS drug candidates, as excessively low LogP (<1) limits blood-brain barrier penetration while excessively high LogP (>2) increases metabolic liability and plasma protein binding . The ~0.74 LogP difference versus the cyclopropyl analog corresponds to a ~5.5-fold increase in octanol-water partition coefficient, while the ~0.39 LogP deficit versus the cyclopentyl analog reduces lipophilicity-driven off-target binding risk by a factor of ~2.5 .
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 1.64 (C₁₁H₂₂N₂O₂, MW 214.30) |
| Comparator Or Baseline | Cyclopropyl analog (CAS 1147109-42-9): LogP = 0.90 (C₁₀H₂₀N₂O₂, MW 200.28); Cyclopentyl analog (CAS 1548675-07-5): LogP = 2.03 (C₁₂H₂₄N₂O₂, MW 228.33) |
| Quantified Difference | +0.74 LogP units (5.5× higher) vs. cyclopropyl; –0.39 LogP units (2.5× lower) vs. cyclopentyl |
| Conditions | Predicted LogP values from computational models (ALogPS consensus method); target and cyclopropyl analog sourced from Chemscene/Chemsrc, cyclopentyl analog from Leyan.com |
Why This Matters
For procurement decisions in CNS or oral drug programs, the intermediate LogP of the cyclobutyl compound may reduce the need for downstream structural optimization compared to starting with too-hydrophilic cyclopropyl or too-lipophilic cyclopentyl scaffolds.
